molecular formula C18H23N3O3S2 B6538268 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1040642-14-5

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6538268
CAS RN: 1040642-14-5
M. Wt: 393.5 g/mol
InChI Key: HMJNWWBZHOBEMU-UHFFFAOYSA-N
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Description

“N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The specific chemical reactions involving “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” are not directly available from the search results. Thiazoles, in general, are known to participate in a variety of chemical reactions due to their heterocyclic nature .

Future Directions

Thiazoles, including “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide”, have a wide range of biological activities and are the subject of ongoing research . Future research may focus on exploring new biological activities and developing new compounds with improved properties.

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-3-13-4-6-14(7-5-13)16-12-25-18(19-16)20-17(22)15-8-10-21(11-9-15)26(2,23)24/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJNWWBZHOBEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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